N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the indole family, which is known for its significant role in various biological processes and its presence in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrahydropyran moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carboxamide would yield an amine .
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also interfere with cellular processes by binding to enzymes or other proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-indole-4-carboxamide
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-3-carboxamide
- N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-5-carboxamide
Uniqueness
The uniqueness of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-25-13-10-19-20(4-3-5-21(19)25)22(26)24-16-23(11-14-28-15-12-23)17-6-8-18(27-2)9-7-17/h3-10,13H,11-12,14-16H2,1-2H3,(H,24,26) |
InChI Key |
HGUNEKUQNKTQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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